molecular formula C24H25FN4O2S B3502441 2-[[4-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(7-methoxy-2,2,4-trimethylquinolin-1-yl)ethanone

2-[[4-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(7-methoxy-2,2,4-trimethylquinolin-1-yl)ethanone

Cat. No.: B3502441
M. Wt: 452.5 g/mol
InChI Key: SJZHCKIITMCAPA-UHFFFAOYSA-N
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Description

2-[[4-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(7-methoxy-2,2,4-trimethylquinolin-1-yl)ethanone is a complex organic compound that features a combination of triazole, quinoline, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(7-methoxy-2,2,4-trimethylquinolin-1-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the triazole and quinoline intermediates, followed by their coupling through a sulfanyl linkage. Common reagents used in these reactions include fluorophenyl derivatives, methylating agents, and sulfur-containing compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is crucial for optimizing the synthesis process. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(7-methoxy-2,2,4-trimethylquinolin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

2-[[4-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(7-methoxy-2,2,4-trimethylquinolin-1-yl)ethanone has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[4-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(7-methoxy-2,2,4-trimethylquinolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.

    2-fluoro-4-methylphenol: A fluorinated phenol derivative.

Uniqueness

2-[[4-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(7-methoxy-2,2,4-trimethylquinolin-1-yl)ethanone is unique due to its combination of triazole, quinoline, and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(7-methoxy-2,2,4-trimethylquinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O2S/c1-15-13-24(3,4)29(21-12-19(31-5)10-11-20(15)21)22(30)14-32-23-27-26-16(2)28(23)18-8-6-17(25)7-9-18/h6-13H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZHCKIITMCAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=C1C=CC(=C2)OC)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[4-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(7-methoxy-2,2,4-trimethylquinolin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-[[4-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(7-methoxy-2,2,4-trimethylquinolin-1-yl)ethanone
Reactant of Route 3
Reactant of Route 3
2-[[4-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(7-methoxy-2,2,4-trimethylquinolin-1-yl)ethanone
Reactant of Route 4
Reactant of Route 4
2-[[4-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(7-methoxy-2,2,4-trimethylquinolin-1-yl)ethanone
Reactant of Route 5
Reactant of Route 5
2-[[4-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(7-methoxy-2,2,4-trimethylquinolin-1-yl)ethanone
Reactant of Route 6
Reactant of Route 6
2-[[4-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(7-methoxy-2,2,4-trimethylquinolin-1-yl)ethanone

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